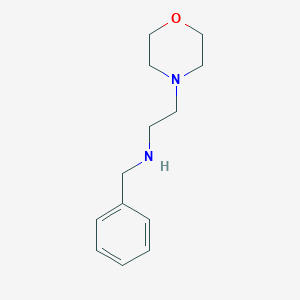

N-Bencil-2-morfolinoetanamina

Descripción general

Descripción

N-Benzyl-2-morpholinoethanamine is a chemical compound that belongs to the class of amine compounds. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research, including medicinal chemistry, material science, and industrial applications.

Aplicaciones Científicas De Investigación

N-Benzyl-2-morpholinoethanamine has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents due to its biological activity.

Material Science: The compound is utilized in the synthesis of advanced materials with specific properties.

Industrial Research: It serves as a precursor or intermediate in the production of various industrial chemicals.

Mecanismo De Acción

Target of Action

N-Benzyl-2-morpholinoethanamine is a derivative of 2-Morpholinoethanamine . The primary target of 2-Morpholinoethanamine is Cathepsin D , a human protein . Cathepsin D is an aspartic protease that plays a crucial role in protein degradation and is involved in several physiological and pathological processes .

Mode of Action

It is known that 2-morpholinoethanamine interacts with its target, cathepsin d . This interaction may lead to changes in the activity of Cathepsin D, potentially affecting protein degradation processes .

Biochemical Pathways

Given its interaction with cathepsin d, it may influence pathways related to protein degradation

Pharmacokinetics

The related compound, 2-morpholinoethanamine, is known to have certain pharmacokinetic properties

Result of Action

Given its interaction with cathepsin d, it may influence protein degradation processes at the molecular and cellular levels

Action Environment

It is known that the synthesis of the related compound, 2-morpholinoethanamine, can be influenced by environmental conditions

Análisis Bioquímico

Biochemical Properties

N-Benzyl-2-morpholinoethanamine is known to interact with various enzymes, proteins, and other biomolecules. It is a key intermediate of moclobemide, a selective monoamine oxidase A inhibitor used for the treatment of depressive illness . Additionally, compounds containing 2-morpholinoethanamine as a side group have shown a broad spectrum of biological activities, such as anti-gastroesophageal reflux disease and anti-irritable bowel syndrome .

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-Benzyl-2-morpholinoethanamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Benzyl-2-morpholinoethanamine can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of N-Benzyl-2-morpholinoethanamine can vary with different dosages in animal models

Metabolic Pathways

N-Benzyl-2-morpholinoethanamine is involved in certain metabolic pathways, interacting with various enzymes or cofactors

Transport and Distribution

The transport and distribution of N-Benzyl-2-morpholinoethanamine within cells and tissues are complex processes that involve various transporters or binding proteins

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for preparing N-Benzyl-2-morpholinoethanamine involves the reaction of benzaldehyde with 2-morpholinoethanamine. The reaction typically takes place under controlled conditions, where benzaldehyde and 2-morpholinoethanamine are mixed in appropriate proportions and allowed to react, resulting in the formation of N-Benzyl-2-morpholinoethanamine .

Industrial Production Methods

Industrial production of N-Benzyl-2-morpholinoethanamine often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

N-Benzyl-2-morpholinoethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert N-Benzyl-2-morpholinoethanamine into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of N-Benzyl-2-morpholinoethanamine .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to N-Benzyl-2-morpholinoethanamine include:

2-Morpholinoethanamine: A related compound with similar structural features and biological activities.

N-Benzylmorpholine: Another compound with a benzyl group attached to a morpholine ring, exhibiting comparable properties.

Uniqueness

N-Benzyl-2-morpholinoethanamine stands out due to its unique combination of a benzyl group and a morpholinoethanamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

N-Benzyl-2-morpholinoethanamine, a compound characterized by its unique structural features, has garnered attention for its diverse biological activities. This article explores the compound’s biological mechanisms, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

N-Benzyl-2-morpholinoethanamine is a derivative of 2-morpholinoethanamine, featuring a benzyl group that enhances its lipophilicity and biological activity. The compound's structure allows for interaction with various biological targets, particularly enzymes and proteins involved in critical cellular processes.

Target Interaction

The primary target of N-Benzyl-2-morpholinoethanamine is cathepsin D , a lysosomal protease involved in protein degradation. The compound is believed to modulate the activity of cathepsin D, influencing pathways related to cellular metabolism and apoptosis.

Biochemical Pathways

N-Benzyl-2-morpholinoethanamine influences several biochemical pathways, including:

- Protein Degradation : By interacting with cathepsin D, it may enhance or inhibit protein degradation processes.

- Cell Signaling : The compound can affect cell signaling pathways, altering gene expression and cellular responses to stimuli.

Antimicrobial Activity

Research indicates that derivatives of N-Benzyl-2-morpholinoethanamine exhibit antimicrobial properties. For instance, modifications to the structure have shown moderate antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Studies have demonstrated that certain analogs of N-Benzyl-2-morpholinoethanamine possess significant antiproliferative activity against cancer cell lines. For example, compounds derived from this structure have been evaluated for their ability to induce apoptosis in U-937 leukemia cells with IC50 values ranging from 5.7 to 12.2 μM .

In Vitro Studies

In vitro studies have highlighted the compound's ability to influence cell viability and induce apoptosis in various cancer cell lines. A detailed analysis of the structure-activity relationship (SAR) revealed that specific substitutions on the benzyl moiety significantly enhance biological activity .

Table 1: Antiproliferative Activity of N-Benzyl-2-morpholinoethanamine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 8e | U-937 | 5.7 | Apoptosis induction |

| 8f | SK-MEL-1 | 12.2 | Apoptosis induction |

| 8k | U-937 | 10.0 | Alternative target actions |

Animal Models

In animal studies, the compound has shown varying effects based on dosage and administration route. Research indicates that higher doses may lead to enhanced therapeutic effects but also raise concerns regarding toxicity . Long-term studies are necessary to fully understand the pharmacokinetics and safety profile of N-Benzyl-2-morpholinoethanamine.

Propiedades

IUPAC Name |

N-benzyl-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15/h1-5,14H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFAUJOUPQMLNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405954 | |

| Record name | N-Benzyl-2-morpholinoethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-05-3 | |

| Record name | N-Benzyl-2-morpholinoethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.